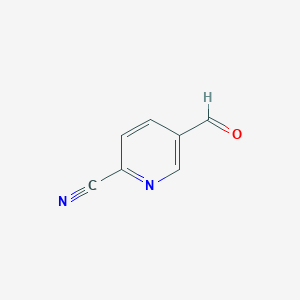
Acetimidoquinone
Overview
Description
Acetimidoquinone (AIQ) is an organic compound that was first discovered in the 1940s. AIQ is a quinone compound which is an important intermediate in the synthesis of many organic compounds and drugs. AIQ is a versatile compound that has a wide range of applications in scientific research, biochemistry, and physiology. AIQ has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. AIQ is also known for its ability to act as an antioxidant, reducing the oxidative stress caused by free radicals.
Scientific Research Applications
Anti-Cancer Properties : Acetyltanshinone IIA, a derivative of Acetimidoquinone, has shown effectiveness in inhibiting estrogen receptor-positive breast cancer cell growth. This suggests its potential as a novel anti-breast cancer agent (Yu et al., 2014). Additionally, 2-acetyl-furan-naphthoquinone demonstrates high antitumor activity, indicating promise as a cancer treatment candidate (Xie, 2014).
Cardiovascular Health : ACE inhibitors, which include derivatives of this compound, have potential in reducing heart failure and ischemic events, possibly playing a role in preventing coronary artery disease (Lonn et al., 1994). Barley seedlings' polyphenols, another related compound, show strong inhibitory activity on the angiotensin-converting enzyme, suggesting potential as effective blood pressure regulators (Ra et al., 2020).
Drug Metabolism and Hepatotoxicity : Metabolic phenotyping has been applied to study the metabolism and hepatotoxicity of acetaminophen, a well-known derivative of this compound. This research provides potential biomarkers for improved stratification of acetaminophen-induced acute liver failure (Coen, 2015).
Environmental Impact : The presence of Acetaminophen, a derivative of this compound, as a micropollutant in various environmental compartments poses a challenge for monitoring, detection, and removal technologies. Some toxic metabolites of acetaminophen require advanced treatment systems (Vo et al., 2019).
COVID-19 Treatment : Compounds like diiodohydroxyquinoline show potential as effective inhibitors of COVID-19 main protease and ACE2 receptors, offering potential avenues for future COVID-19 treatments (Shahabadi et al., 2021).
Mechanism of Action
Target of Action
NAPQI, also known as N-acetyl-p-benzoquinone imine, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen) . The primary targets of NAPQI are the liver cells, specifically the cellular proteins within these cells . It is also known to interact with critical proteins and cause increased susceptibility to oxidative stress .
Mode of Action
NAPQI interacts with its targets in the liver through a process of covalent binding . This interaction results in the depletion of glutathione, a critical antioxidant in the body, and causes damage to the liver cells . The mechanism by which toxicity results is complex, but it is believed to involve reaction between unconjugated NAPQI and critical proteins .
Biochemical Pathways
NAPQI is produced via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1 . This pathway leads to the production of NAPQI, which is extremely toxic to liver tissue . When a toxic dose of paracetamol is ingested, the normal glucuronide pathway is saturated and large amounts of NAPQI are produced .
Pharmacokinetics
NAPQI is normally produced only in small amounts and is almost immediately detoxified in the liver . The minimum dosage at which paracetamol causes toxicity usually is 7.5 to 10g in the average person .
Result of Action
The result of NAPQI’s action is severe damage to the liver, which becomes apparent 3–4 days after ingestion and may result in death from fulminant liver failure several days after the overdose . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .
Action Environment
The action of NAPQI can be influenced by environmental factors such as concurrent alcohol intake, which significantly lowers the thresholds for paracetamol toxicity . Chronic alcoholics may be more susceptible to adverse effects due to reduced glutathione levels . Other populations may experience effects at lower or higher dosages depending on differences in P-450 enzyme activity and other factors which affect the amount of NAPQI produced .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Acetyl-p-benzoquinone imine is metabolized via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1, into a highly reactive and toxic compound . This compound is extremely toxic to liver tissue and is a strong biochemical oxidizer . It interacts with glutathione (GSH), a critical antioxidant in cells, to form a non-toxic conjugate that is excreted from the body .
Cellular Effects
N-Acetyl-p-benzoquinone imine has significant effects on various types of cells, particularly liver cells. It binds to proteins and subcellular structures, inducing rapid cell death and necrosis that can lead to liver failure . It disrupts the mitochondrial membrane potential in liver cells, thus preventing ATP synthesis by oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of N-Acetyl-p-benzoquinone imine involves its conversion into a highly reactive metabolite via the cytochrome P-450 pathway . This metabolite then reacts with glutathione, leading to the depletion of glutathione reserves in the liver . The toxicity of N-Acetyl-p-benzoquinone imine is believed to involve reaction between unconjugated N-Acetyl-p-benzoquinone imine and critical proteins, as well as increased susceptibility to oxidative stress caused by the depletion of glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-p-benzoquinone imine change over time. For instance, a mathematical model for acetaminophen transport and metabolism shows that liver damage caused by overdoses or chronic use of therapeutic doses can be studied over time .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-p-benzoquinone imine vary with different dosages. For example, a study showed that the extent of liver damage caused by overdoses or chronic use of therapeutic doses can be studied using a mathematical model .
Metabolic Pathways
N-Acetyl-p-benzoquinone imine is involved in the metabolic pathways of the analgesic paracetamol. It is produced via the cytochrome P-450 pathway and is then detoxified by conjugation with glutathione .
Transport and Distribution
The transport and distribution of N-Acetyl-p-benzoquinone imine within cells and tissues are complex. It is produced in the liver and then almost immediately detoxified . Under some conditions in which N-Acetyl-p-benzoquinone imine is not effectively detoxified, it causes severe damage to the liver .
Subcellular Localization
The subcellular localization of N-Acetyl-p-benzoquinone imine is primarily in the liver, where it is produced and detoxified . It can cause severe damage to the liver if it is not effectively detoxified .
properties
IUPAC Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSECGXFRDEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198756 | |
| Record name | Acetimidoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50700-49-7 | |
| Record name | N-Acetyl-p-benzoquinonimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetimidoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetimidoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETIMIDOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S9BN13TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)


![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)




